molecular formula C20H21NO4 B3048698 (R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid CAS No. 180181-95-7

(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid

Cat. No. B3048698
CAS RN: 180181-95-7
M. Wt: 339.4
InChI Key: UIMPTCRXHVBHOO-UHFFFAOYSA-N
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Description

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound would include the rigid, polycyclic structure of the fluorene group, attached to a carbonyl group, which is then attached to an amino-methyl-butyric acid group .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed through a reaction with a base, such as piperidine . This would allow the amino group to participate in the formation of a peptide bond.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the Fmoc group, which is quite large and rigid. This could affect the solubility, reactivity, and other properties of the compound .

Scientific Research Applications

Synthesis of Diaminobutyric Acids

  • Schmidt et al. (1992) described the synthesis of enantiomerically pure diaminobutyric acids using Fmoc. They prepared (2S,3R)- and (2S,3S)-3-(tert-butoxycarbonylamino)-2-(fluoren-9-ylmethoxycarbonylamino)butyric acid from L-threonine and L-allothreonine (Schmidt et al., 1992).

Synthesis of Thiazole-Carboxylic Acid

  • Le and Goodnow (2004) reported the high-yield synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) (Le & Goodnow, 2004).

Protection of Hydroxy-Groups

  • Gioeli and Chattopadhyaya (1982) explored the use of the Fmoc group to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group was conveniently removed by the action of triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-alkylhydroxamic Acids

  • Mellor and Chan (1997) discussed the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines for the efficient synthesis of structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).

Synthesis of Diaminosuberic Acid

  • Mollica et al. (2012) described a new synthetic pathway for asymmetrically protected 2,7-diaminosuberic acid using (acyloxy)alkoxy promoiety as a protecting group and a reaction involving 9H-fluoren-9-ylmethoxycarbonylamino (Mollica et al., 2012).

Fluorene Compounds for Sensing Applications

  • Han et al. (2020) synthesized fluorene compounds for selective sensing of nitro compounds, metal cations, and amino acids, demonstrating the versatility of fluorene derivatives in sensor technology (Han et al., 2020).

In Silico Studies of Fmoc-Amino Acids

  • Bojarska et al. (2020) conducted comprehensive studies on noncovalent interactions and supramolecular synthon patterns in crystal structures of Fmoc-amino acids, contributing to the understanding of Fmoc-based supramolecular hydrogen-bonding patterns in biocomplexes (Bojarska et al., 2020).

Molecular Clefts for Complexation

  • Cuntze et al. (1995) prepared molecular clefts incorporating 9,9′-spirobi[9H-fluorene] for enantioselective complexation of pyranosides and dicarboxylic acids, highlighting the potential of fluorene derivatives in molecular recognition (Cuntze et al., 1995).

Labeling with [99mTc(OH2)3(CO)3]+

  • Van Staveren et al. (2004) discussed the conjugation of a novel histidine derivative to biomolecules and labeling with [99mTc(OH2)3(CO)3]+, demonstrating the application of fluorene derivatives in bioconjugation and labeling for medical applications (Van Staveren et al., 2004).

Bioimaging with Fluorene Derivatives

  • Morales et al. (2010) investigated the linear and nonlinear photophysics of a water-soluble fluorene derivative for bioimaging, demonstrating its potential in two-photon fluorescence microscopy and integrin imaging (Morales et al., 2010).

Safety and Hazards

The safety and hazards of this compound would depend on its specific use and handling procedures. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on improving the efficiency of these reactions, or on developing new protective groups that offer advantages over the Fmoc group .

properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMPTCRXHVBHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161269
Record name Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180181-95-7
Record name Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180181-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anisole (0.5 ml) and trifluoroacetic acid (10 ml) were added to N-t-butyloxycarbonyl-α-ethyl-β-alanine-t-butyl ester (0.98 g) and the mixture was stirred at room temperature for 12 hours. After trifluoroacetic acid was distilled off, the residue was dissolved in water (5 ml) and neutralized with a 10% aqueous solution of sodium carbonate. The product was protected with Fmoc by the same procedure as in Example 2-(3). A crystal of N-Fmoc-α-ethyl-β-alanine (437 mg, 36%) was obtained upon recrystallization from hexane.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
N-t-butyloxycarbonyl-α-ethyl-β-alanine-t-butyl ester
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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